N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-phenylisoxazole-3-carboxamide
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Overview
Description
The compound “N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-phenylisoxazole-3-carboxamide” is a complex organic molecule that contains several functional groups, including an oxadiazole ring, an isoxazole ring, and a carboxamide group. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxadiazole and isoxazole rings, possibly through cyclization reactions. The carboxamide group could be introduced through a reaction with an appropriate carboxylic acid or acid derivative .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole and isoxazole rings, which are heterocyclic rings containing nitrogen and oxygen atoms. These rings would likely contribute to the compound’s chemical reactivity .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the oxadiazole and isoxazole rings, as well as the carboxamide group. These functional groups could participate in a variety of reactions, including nucleophilic substitutions, additions, and eliminations .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole and isoxazole rings could contribute to its aromaticity, while the carboxamide group could participate in hydrogen bonding .Mechanism of Action
Target of Action
Compounds containing a 1,2,4-oxadiazole skeleton have been found to possess various bioactivities, including antibacterial, antifungal, and nematocidal activities .
Mode of Action
The 1,2,4-oxadiazole ring is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . The presence of the weak O–N bond in 1,2,4-oxadiazoles allows them to rearrange into other heterocycles, which is actively employed in organic synthesis .
Biochemical Pathways
Some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Result of Action
Compounds with a 1,2,4-oxadiazole skeleton have shown various bioactivities, suggesting that they may interact with biological systems in multiple ways .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c1-9-16-13(21-17-9)8-15-14(19)11-7-12(20-18-11)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGNHHPSSAMAIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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